molecular formula C12H12BrNO2 B14043549 1-(3-Bromobenzyl)piperidine-2,4-dione

1-(3-Bromobenzyl)piperidine-2,4-dione

Cat. No.: B14043549
M. Wt: 282.13 g/mol
InChI Key: MMLFYVIGJPOBOL-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the transformation of carbonyl compounds and the rearrangement of anionic enolates . The specific reaction conditions may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)piperidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The carbonyl groups in the piperidine-2,4-dione moiety can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.

Mechanism of Action

. These interactions can include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Bromobenzyl)piperidine-2,4-dione include:

  • 1-(4-Bromobenzyl)piperidine-2,4-dione
  • 1-(3,4-Dichlorobenzyl)piperidine-2,4-dione
  • 1-(4-Fluorobenzyl)piperidine-2,4-dione

Uniqueness

This compound is unique due to the specific position of the bromine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-2-9(6-10)8-14-5-4-11(15)7-12(14)16/h1-3,6H,4-5,7-8H2

InChI Key

MMLFYVIGJPOBOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

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